
1-((3-Chloropyridin-2-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 3-fluoropyridin-2-ylmethyl group
Méthodes De Préparation
The synthesis of 1-[(3-fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method involves the use of a nucleophilic substitution reaction where the fluorine atom on the pyridine ring is replaced by the piperazine moiety. This reaction can be carried out under mild conditions using solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Analyse Des Réactions Chimiques
1-[(3-fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-[(3-fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[(3-fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[(3-fluoropyridin-2-yl)methyl]piperazine can be compared with other fluorinated pyridine derivatives and piperazine compounds. Similar compounds include:
2-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-fluoropyridine: A simpler analog with only a fluorine substituent.
N-methylpiperazine: A piperazine derivative with a methyl group instead of a fluoropyridinyl group.
The uniqueness of 1-[(3-fluoropyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H14FN3 |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
1-[(3-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
Clé InChI |
UPCARHFBASZREQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



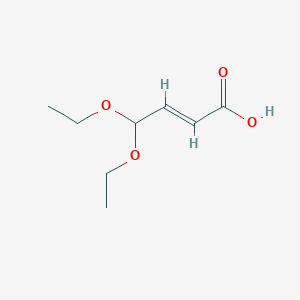
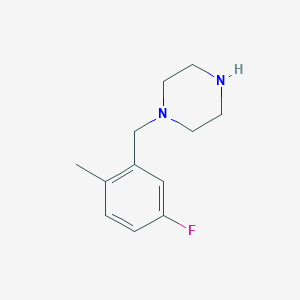
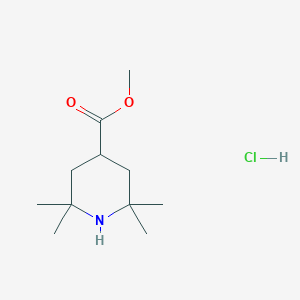
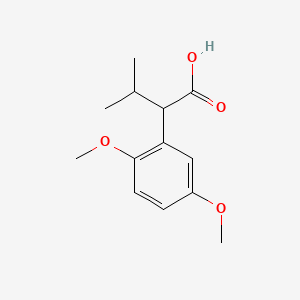
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)

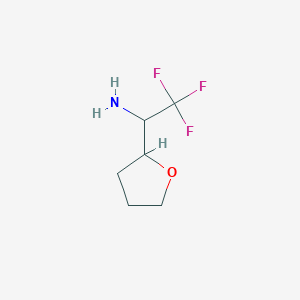

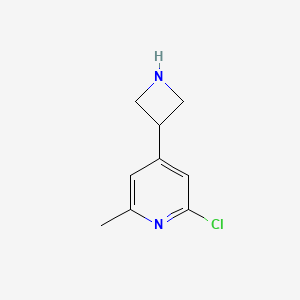

![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
